Cas no 2228961-97-3 ((1-{2-methyl(propan-2-yl)aminoethyl}cyclobutyl)methanol)

(1-{2-methyl(propan-2-yl)aminoethyl}cyclobutyl)methanol 化学的及び物理的性質
名前と識別子
-
- (1-{2-methyl(propan-2-yl)aminoethyl}cyclobutyl)methanol
- (1-{2-[methyl(propan-2-yl)amino]ethyl}cyclobutyl)methanol
- 2228961-97-3
- EN300-1770038
-
- インチ: 1S/C11H23NO/c1-10(2)12(3)8-7-11(9-13)5-4-6-11/h10,13H,4-9H2,1-3H3
- InChIKey: QNCJDZJIWUEAFP-UHFFFAOYSA-N
- ほほえんだ: OCC1(CCN(C)C(C)C)CCC1
計算された属性
- せいみつぶんしりょう: 185.177964357g/mol
- どういたいしつりょう: 185.177964357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
(1-{2-methyl(propan-2-yl)aminoethyl}cyclobutyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1770038-10.0g |
(1-{2-[methyl(propan-2-yl)amino]ethyl}cyclobutyl)methanol |
2228961-97-3 | 10g |
$5405.0 | 2023-06-03 | ||
Enamine | EN300-1770038-0.25g |
(1-{2-[methyl(propan-2-yl)amino]ethyl}cyclobutyl)methanol |
2228961-97-3 | 0.25g |
$1156.0 | 2023-09-20 | ||
Enamine | EN300-1770038-10g |
(1-{2-[methyl(propan-2-yl)amino]ethyl}cyclobutyl)methanol |
2228961-97-3 | 10g |
$5405.0 | 2023-09-20 | ||
Enamine | EN300-1770038-1g |
(1-{2-[methyl(propan-2-yl)amino]ethyl}cyclobutyl)methanol |
2228961-97-3 | 1g |
$1256.0 | 2023-09-20 | ||
Enamine | EN300-1770038-5.0g |
(1-{2-[methyl(propan-2-yl)amino]ethyl}cyclobutyl)methanol |
2228961-97-3 | 5g |
$3645.0 | 2023-06-03 | ||
Enamine | EN300-1770038-2.5g |
(1-{2-[methyl(propan-2-yl)amino]ethyl}cyclobutyl)methanol |
2228961-97-3 | 2.5g |
$2464.0 | 2023-09-20 | ||
Enamine | EN300-1770038-0.05g |
(1-{2-[methyl(propan-2-yl)amino]ethyl}cyclobutyl)methanol |
2228961-97-3 | 0.05g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1770038-0.5g |
(1-{2-[methyl(propan-2-yl)amino]ethyl}cyclobutyl)methanol |
2228961-97-3 | 0.5g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1770038-5g |
(1-{2-[methyl(propan-2-yl)amino]ethyl}cyclobutyl)methanol |
2228961-97-3 | 5g |
$3645.0 | 2023-09-20 | ||
Enamine | EN300-1770038-0.1g |
(1-{2-[methyl(propan-2-yl)amino]ethyl}cyclobutyl)methanol |
2228961-97-3 | 0.1g |
$1106.0 | 2023-09-20 |
(1-{2-methyl(propan-2-yl)aminoethyl}cyclobutyl)methanol 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
(1-{2-methyl(propan-2-yl)aminoethyl}cyclobutyl)methanolに関する追加情報
Compound CAS No. 2228961-97-3: (1-{2-methyl(propan-2-yl)aminoethyl}cyclobutyl)methanol
The compound with CAS number 2228961-97-3, known as (1-{2-methyl(propan-2-yl)aminoethyl}cyclobutyl)methanol, is a complex organic molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclobutane ring, an aminoethyl group, and a methanol moiety. The molecule's structure is notable for its potential to engage in various chemical interactions, making it a subject of interest for researchers exploring its synthetic applications and biological properties.
Recent studies have highlighted the importance of cyclobutane-containing compounds in drug design due to their ability to induce specific steric effects and enhance molecular stability. The presence of the cyclobutane ring in this compound contributes to its rigid structure, which can be advantageous in creating molecules with high binding affinity to target proteins. Additionally, the aminoethyl group within the molecule introduces amine functionalities, which are known for their ability to participate in hydrogen bonding and other non-covalent interactions—key factors in molecular recognition and bioavailability.
The methanol group attached to the cyclobutane ring further enhances the compound's versatility. Methanol groups are often used in organic synthesis as protecting groups or as intermediates in the formation of more complex structures. In this case, the methanol moiety may play a role in stabilizing the molecule or facilitating its solubility in various solvents, which is crucial for its potential use in pharmaceutical formulations.
From a synthetic perspective, the preparation of (1-{2-methyl(propan-2-yl)aminoethyl}cyclobutyl)methanol involves a series of carefully designed reactions. Researchers have employed methods such as nucleophilic substitution, ring-closing metathesis, and hydrogenation to construct this molecule. These techniques not only highlight the molecule's synthetic accessibility but also underscore its potential as a building block for more complex architectures.
In terms of biological activity, preliminary studies suggest that this compound may exhibit interesting pharmacological properties. For instance, its ability to interact with specific receptors or enzymes could make it a candidate for drug development targeting various therapeutic areas. However, further research is required to fully understand its bioactivity and safety profile.
The study of cyclobutane-containing compounds has seen significant advancements in recent years, driven by the need for novel scaffolds in drug discovery. This compound serves as an excellent example of how structural complexity can be harnessed to create molecules with unique properties. As research continues, it is anticipated that this compound will find applications not only in pharmaceuticals but also in materials science and catalysis.
In conclusion, CAS No. 2228961-97-3 represents a promising molecule with a wealth of opportunities for exploration. Its intricate structure, combined with recent advances in synthetic methodologies and biological screening techniques, positions it as a valuable tool for researchers across multiple disciplines. As our understanding of this compound deepens, it is likely to contribute significantly to the advancement of chemical science and its practical applications.
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